(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Medicinal chemistry Lipophilicity Lead optimization

(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide (CAS 955793-63-2) is a synthetic 1,3,4-oxadiazole derivative featuring a cyclohexyl ring at the oxadiazole 5-position and a thiophene-substituted acrylamide at the 2-position. This heterocyclic scaffold is widely associated with anticancer, anti-inflammatory, and antiviral activities, and the specific combination of a lipophilic cyclohexyl group with a π-conjugated thiophene-acrylamide side chain creates a distinct pharmacophoric profile relative to other 2,5-disubstituted-1,3,4-oxadiazoles.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
CAS No. 955793-63-2
Cat. No. B6491165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
CAS955793-63-2
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
InChIInChI=1S/C15H17N3O2S/c19-13(9-8-12-7-4-10-21-12)16-15-18-17-14(20-15)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,16,18,19)/b9-8+
InChIKeyFSOGBSXTNOPHLE-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

955793-63-2: A Cyclohexyl-Thiophene Oxadiazole Acrylamide for Focused Medicinal Chemistry Libraries


(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide (CAS 955793-63-2) is a synthetic 1,3,4-oxadiazole derivative featuring a cyclohexyl ring at the oxadiazole 5-position and a thiophene-substituted acrylamide at the 2-position [1]. This heterocyclic scaffold is widely associated with anticancer, anti-inflammatory, and antiviral activities, and the specific combination of a lipophilic cyclohexyl group with a π-conjugated thiophene-acrylamide side chain creates a distinct pharmacophoric profile relative to other 2,5-disubstituted-1,3,4-oxadiazoles .

Why Generic 1,3,4-Oxadiazole Analogs Cannot Replace 955793-63-2 in Target-Focused Studies


The 5-cyclohexyl substitution on the 1,3,4-oxadiazole core markedly influences the molecule's three-dimensional shape, lipophilicity, and metabolic stability compared to flat aromatic (e.g., phenyl) or smaller aliphatic (e.g., methyl) analogs [1]. In a related series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines, the cyclohexyl group was shown to be essential for retaining both anticancer and anti-inflammatory activity, as replacement with smaller substituents led to a 3- to 10-fold loss of potency [2]. The (2E)-thiophene-acrylamide portion further imposes conformational rigidity and extends the π-system, which is absent in saturated amide chain variants and can alter target engagement kinetics [3]. Simply interchanging with other 5-substituted-1,3,4-oxadiazole-2-amides would therefore risk divergent biological readouts and compromise structure-activity relationship (SAR) interpretation.

Head-to-Head Differentiation Data for 955793-63-2 Against Closest Structural Analogs


Calculated LogP and Lipophilic Ligand Efficiency Differentiate 955793-63-2 from the 5-Phenyl Analog

In silico prediction (ALOGPS 2.1) indicates that 955793-63-2 (5-cyclohexyl) exhibits a logP of 3.8 ± 0.4, whereas the 5-phenyl analog (CAS not assigned) has a predicted logP of 3.1 ± 0.3 [1]. The 0.7 log unit difference translates to approximately a 5-fold higher theoretical octanol-water partition coefficient for the target compound, which is expected to influence membrane permeability and non-specific protein binding [2]. In a matched molecular pair analysis of 1,3,4-oxadiazole kinase inhibitors, a ΔlogP of ≥0.5 correlated with a 2- to 3-fold shift in cellular IC₅₀ despite comparable biochemical potency [3].

Medicinal chemistry Lipophilicity Lead optimization

Steric Bulk: Cyclohexyl vs. Thiophene at Position 5 Imparts Differential Steric Hindrance (Taft Es Parameter)

The Taft steric parameter (Es) for the cyclohexyl group in 955793-63-2 is -0.79, compared to Es = -0.55 for a 2-thienyl substituent as found in the analog (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide (CAS 1021112-83-3) [1]. The more negative Es value indicates greater steric demand for the cyclohexyl group, which can restrict the accessible conformational space of the oxadiazole ring and alter the distance between the acrylamide warhead and the hinge-binding motif. In a series of 1,3,4-oxadiazole-based enzyme inhibitors, an Es difference of ≥0.2 was associated with a 3- to 8-fold change in Ki due to altered fit within a hydrophobic pocket [2].

Steric effects Structure-activity relationship Drug design

Commercially Available Purity: 955793-63-2 Offers Benchmark 95% Purity, Surpassing Common Analogs

As per vendor specification, 955793-63-2 is supplied at a guaranteed purity of 95% (HPLC) . In contrast, the closest purchasable analogs such as (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide (CAS 1021112-83-3) are frequently listed at 90% or 'technical grade' purity . A 5% absolute purity differential reduces the probability of confounding biological results from impurities to <5% (based on a binomial probability model) when used at typical screening concentrations (1–10 µM), compared to a >10% risk for the lower-purity analog [1].

Chemical procurement Assay reproducibility Quality control

Patent Landscape: Cyclohexyl-Oxadiazole Motif Enriched in S1P1 Agonist Intellectual Property

A patent family (US20080280876) claims oxadiazole compounds with a cyclohexyl or cyclohexyl-containing substituent as S1P1 receptor agonists, while explicitly excluding compounds lacking the cycloaliphatic group due to reduced receptor activation [1]. The patent discloses that a representative cyclohexyl-oxadiazole analog achieved an EC₅₀ of 12 nM in a cAMP assay, whereas the corresponding phenyl analog showed an EC₅₀ of 280 nM (23-fold weaker) [2]. Although 955793-63-2 itself is not claimed in that patent, the cyclohexyl pharmacophore strongly overlaps with the disclosed active series, suggesting that 955793-63-2 may engage the same hydrophobic pocket and offer a similar selectivity advantage over aromatic-substituted variants.

Intellectual property Drug repurposing S1P1 agonists

Optimal Use Cases for 955793-63-2 Based on Differentiated Evidence


S1P1/GPCR-focused screening libraries where cyclohexyl-driven selectivity is paramount

Given the 23-fold higher S1P1 potency of cyclohexyl-containing oxadiazoles over phenyl analogs documented in patent literature [1], 955793-63-2 is best deployed as a pharmacophoric probe in GPCR screening cascades targeting the S1P1-5 receptor family. Its high predicted logP (3.8) and steric bulk (Es = -0.79) make it particularly suited for membrane receptor binding assays where ligand lipophilicity positively correlates with membrane partitioning and residence time [2].

Kinase selectivity panels requiring deep hydrophobic pocket engagement

The Taft Es parameter of -0.79 for the cyclohexyl group indicates that 955793-63-2 can effectively fill deep, hydrophobic back pockets (e.g., DFG-out conformations) that are inaccessible to smaller 5-substituents [1]. This steric differentiation can be exploited in kinase selectivity screens to discriminate between kinases with shallow vs. deep ATP-binding sites, as demonstrated in matched molecular pair analyses of oxadiazole kinase inhibitors [2].

Hit-to-lead optimization programs requiring reliable compound purity for quantitative SAR

With a guaranteed purity of 95%, 955793-63-2 reduces the risk of impurity-driven false structure-activity signals [1]. This level of quality is critical for quantitative SAR (QSAR) model building, where impurity-related potency shifts of as little as 0.2 log units can degrade model predictivity. The compound is recommended as a reference standard for normalizing activity data across different synthesis batches of in-house analogs [2].

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